molecular formula C6H10N4 B1214210 1,2,4,5-Benzenetetramine CAS No. 3204-61-3

1,2,4,5-Benzenetetramine

Cat. No. B1214210
CAS RN: 3204-61-3
M. Wt: 138.17 g/mol
InChI Key: ANUAIBBBDSEVKN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzene derivatives, including 1,2,4,5-substituted compounds, often involves intricate reactions with specific reagents to introduce desired functional groups. Mataka et al. (1989) described a method for synthesizing 1,2,3,4-benzenetetramine and its derivatives through the reduction of benzotris and benzobis[1,2,5]thiadiazole with tin powder in a mixture of concentrated hydrochloric acid and dioxane, yielding good yields of the target compounds as stable dihydrochlorides (Mataka, S., Eguchi, H., Takahashi, K., Hatta, T., & Tashiro, M., 1989).

Molecular Structure Analysis

The structure and stability of molecules like 1,2,4,5-Benzenetetramine are essential for understanding their reactivity and interaction with other molecules. Studies employing techniques such as X-ray diffraction provide insights into the arrangement of atoms within the molecule and how this influences its chemical behavior. For instance, Ghosh and Bharadwaj (2004) explored the structural characteristics of a 2D metal-organic framework involving 1,2,4,5-benzenetetracarboxylic acid, revealing the role of water clusters in stabilizing the 3D network structure (Ghosh, S., & Bharadwaj, P., 2004).

Chemical Reactions and Properties

The chemical reactions involving 1,2,4,5-Benzenetetramine derivatives are diverse, with applications in synthesizing complex molecules and materials. For example, the creation of low molecular mass compounds containing 1,4-bis(5-phenyl-1,3,4-oxadiazolyl)benzene units showcases the variety of functional materials that can be derived from benzene substitutions, influencing properties like fluorescence and liquid crystalline behavior (Acierno, D., Concilio, S., Diodati, A., Iannelli, P., Piotto, S., & Scarfato, P., 2002).

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Routes : 1,2,4,5-Benzenetetramine and its derivatives are synthesized through various chemical reactions. For instance, the reduction of certain sulfur nitrides with tin powder in hydrochloric acid and dioxane can yield 1,2,4,5-benzenetetramine as a stable dihydrochloride (Mataka, Eguchi, Takahashi, Hatta, & Tashiro, 1989).

In Material Science

  • Metal-Organic Frameworks : The compound forms part of the structure in metal-organic frameworks. For instance, a study demonstrated its use in a dinuclear Cd(NO3)2 complex with an intramolecular three-layered π-stacking arrangement (Cordes & Hanton, 2005).

In Organic Chemistry

  • Chemical Reactions and Stability : 1,2,4,5-Benzenetetramine plays a role in various chemical reactions, such as pyrolysis and the formation of different molecular structures. Studies on its derivatives have shown their involvement in forming benzene from propargyl radicals, indicating its importance in understanding complex organic reactions (Miller, Tang, Tranter, & Brezinsky, 2006).

In Supramolecular Chemistry

  • Building Blocks for Molecular Structures : It's used as a building block for more complex molecular structures. For example, its derivatives are utilized in synthesizing novel hexaazatrinaphthylenes-based dendritic architectures, indicating its potential in designing new molecular compounds (García Velázquez, Luque, & Ravelo, 2020).

In Analytical Chemistry

  • Molecular Junction Studies : This compound is part of studies in molecular-scale electronics, specifically in understanding the conductance of molecular junctions. This is crucial for the development of molecular electronics (Reed, Zhou, Muller, Burgin, & Tour, 1997).

Safety And Hazards

The safety data sheet indicates that 100% of the mixture consists of component(s) of unknown acute oral toxicity, dermal toxicity, and hazards to the aquatic environment .

Future Directions

1,2,4,5-Benzenetetramine has potential applications in the field of energy storage, where it can be used to construct a LiCl-rich solid electrolyte interphase for highly stable lithium metal batteries . It also shows promise in the field of materials science for the synthesis of highly conjugated materials .

properties

IUPAC Name

benzene-1,2,4,5-tetramine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4/c7-3-1-4(8)6(10)2-5(3)9/h1-2H,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANUAIBBBDSEVKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1N)N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80275759
Record name 1,2,4,5-Benzenetetramine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80275759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,4,5-Benzenetetramine

CAS RN

3204-61-3
Record name 1,2,4,5-Benzenetetramine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80275759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

BBL can be prepared by a two step dehydrohalogenationpolycondensation sequence using 1,4,5,8-naphthalene tetracarboxylic acid (NTCA) and 1,2,4,5-tetraaminobenzene tetrahydrochloride (TABH). Initially, TABH was heated with polyphosphoric acid to to liberate hydrogen chloride gas and to afford 1,2,4,5-tetraaminobenzene in situ. Next, NTCA and then phosphorous pentoxide are added to the vessel and then heated under an inert and anhydrous atmosphere to effect polycondensation of NTCA and TABH in approximately equimolar amounts. This product is high melting and metallic golden-green in appearance.
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Synthesis routes and methods II

Procedure details

contacting the reaction mixture formed in step (f) with hydrogen at a pressure in the range of about 0.31 to about 3.45 MPa and a temperature in the range of about 20° C. to about 100° C. to hydrogenate the 1,3-diamino-4,6-dinitrobenzene and produce 1,2,4,5-tetraminobenzene;
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Synthesis routes and methods III

Procedure details

forming a slurry of the 1,3-diamino-4,6-dinitrobenzene with water, and contacting the slurry with hydrogen and a hydrogenation catalyst to hydrogenate the 1,3-diamino-4,6-dinitrobenzene and produce 1,2,4,5-tetraminobenzene;
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Synthesis routes and methods IV

Procedure details

1,2,4,5-tetraaminobenzene tetrahydrochloride (1.7138 g, 6.033 mmol), 2-benzothiazole terephthalic acid (1.8059 g, 6.033 mmol) and 5.57 g of polyphosphoric acid (77% P2O5) were placed in a resin flask equipped with a mechanical stirrer, nitrogen inlet/outlet tubes, a vacuum connector and a side opening on the resin flask. The solution was heated at 90° C. in vacuo for 24 hours for dehydrochlorination. The reaction mixture was cooled to 60° C., then 4.04 g of P2O5 was added, in vacuo, thereby raising the polymer concentration to 18%. After adding the P2O5, heating was resumed. The reaction mixture was heated to 164° C., at which temperature the mixture became opalescent. The mixture was heated at 174° C. for 24 hours, then at 190° C. for 4 hours. Work-up, as in the preceeding Example, gave a polymer with [N]=7.5 dl/g, methanesulfonic acid at 30° C.
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polyphosphoric acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,4,5-Benzenetetramine
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1,2,4,5-Benzenetetramine

Citations

For This Compound
470
Citations
Y Wan, Y Sun, X Wu, J Yang - The Journal of Physical Chemistry …, 2018 - ACS Publications
A family of one-dimensional (1D) π–d conjugated coordination polymers (CPs) with diverse magnetic properties are reported on the basis of first-principles calculations and coordinative …
Number of citations: 27 pubs.acs.org
V Golubovskaya, L Curtin, A Groman, S Sexton… - Archives of …, 2015 - Springer
Y15 or inhibitor 14 (1,2,4,5-benzenetetramine tetrahydrochloride) is a potent and specific inhibitor of focal adhesion kinase that inhibits its autophosphorylation activity, decreases the …
Number of citations: 29 link.springer.com
JOE Sosoe, C Malveau, T Maris, R Iftimie… - The Journal of Organic …, 2023 - ACS Publications
Like hydroquinones and quinones, aromatic compounds with multiple NH 2 groups and the corresponding quinonediimines have the potential to serve as components of useful redox-…
Number of citations: 1 pubs.acs.org
JOE Sosoe, T Maris, JD Wuest - Crystal Growth & Design, 2023 - ACS Publications
Benzenetetramines, like other aromatic compounds with multiple NH 2 groups, are easily oxidized and are attractive candidates for use as components of redox-active organic materials…
Number of citations: 1 pubs.acs.org
Y Saegusa, M Horikiri… - … Chemistry and Physics, 1997 - Wiley Online Library
Two novel fluorine‐containing aromatic polybenzimidazoles were synthesized by direct polycondensation of 4,4′‐(hexafluoroisopropylidene)dibenzoic acid with 3,3′‐…
Number of citations: 25 onlinelibrary.wiley.com
MG Rabbani, AK Sekizkardes, OM El-Kadri… - Journal of Materials …, 2012 - pubs.rsc.org
A pyrene-based benzimidazole-linked polymer (BILP-10) has been synthesized by the co-condensation of 1,3,6,8-tetrakis(4-formylphenyl)pyrene and 1,2,4,5-benzenetetramine …
Number of citations: 163 pubs.rsc.org
D Zhao, X Liu, C Wei, Y Qu, X Xiao, H Cheng - RSC advances, 2019 - pubs.rsc.org
The synthesis of carbon dots (CDs) with long wavelengths, particularly the red-emitting ones, has always been the focus of researchers, and a carbon source is critical in this process. In …
Number of citations: 44 pubs.rsc.org
Y Ni, L Lin, Y Shang, L Luo, L Wang… - Angewandte Chemie …, 2021 - Wiley Online Library
Non‐noble transition metal complexes have attracted growing interest as efficient electrocatalysts for oxygen reduction reaction (ORR) while their activities still lack rational and effective …
Number of citations: 63 onlinelibrary.wiley.com
L Lin, Y Ni, L Shang, H Sun, Q Zhang, W Zhang… - ACS …, 2022 - ACS Publications
Regulating the atomic arrangement and electron redistribution is beneficial for tuning catalytic oxygen reduction reaction (ORR) performance and deciphering the intrinsic mechanism. …
Number of citations: 25 pubs.acs.org
R Schnorr, M Handke, B Kersting - Zeitschrift für Naturforschung B, 2015 - degruyter.com
The preparation, characterization and the molecular structure of a dinuclear uranyl complex [(UO 2 ) 2 L(OCMe 2 ) 2 ] supported by the bis-salophen ligand N,N′,N″,N′″-tetra-(3,5-di…
Number of citations: 1 www.degruyter.com

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